molecular formula C16H9ClN2OS2 B14997012 3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B14997012
M. Wt: 344.8 g/mol
InChI Key: KAXBRFIVDMWGMH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a quinazoline core fused with a thiazole ring, and it is substituted with a 4-chlorophenyl group. This unique structure contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild and environmentally friendly, making this method highly efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring consistent quality, and implementing safety measures for handling reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one stands out due to its unique combination of a quinazoline core and a thiazole ring, which imparts distinct chemical and biological properties. Its potential as an anticancer agent, along with its versatility in chemical reactions, makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H9ClN2OS2

Molecular Weight

344.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C16H9ClN2OS2/c17-10-7-5-9(6-8-10)13-14-18-15(20)11-3-1-2-4-12(11)19(14)16(21)22-13/h1-8H,(H,18,20)

InChI Key

KAXBRFIVDMWGMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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